molecular formula C24H23N3O2S B2755209 4-butoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863594-01-8

4-butoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

Cat. No.: B2755209
CAS No.: 863594-01-8
M. Wt: 417.53
InChI Key: DYRHGVSELDWQAJ-UHFFFAOYSA-N
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Description

4-butoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a complex organic compound featuring a benzamide core substituted with a butoxy group and a thiazolo[5,4-b]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazolo[5,4-b]pyridine core, which can be synthesized through the cyclization of 2-aminopyridine derivatives with appropriate thioamide precursors under acidic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for improved reaction control and scalability, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the thiazolo[5,4-b]pyridine ring or the benzamide moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenated reagents and strong bases or acids are often employed to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    4-butoxy-N-(2-methylphenyl)benzamide: Lacks the thiazolo[5,4-b]pyridine moiety, which may reduce its biological activity.

    N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide: Lacks the butoxy group, potentially affecting its solubility and bioavailability.

Uniqueness

The presence of both the butoxy group and the thiazolo[5,4-b]pyridine moiety in 4-butoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide confers unique properties that may enhance its biological activity and specificity compared to similar compounds. These structural features may improve its ability to interact with specific molecular targets and increase its potential as a therapeutic agent.

Properties

IUPAC Name

4-butoxy-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S/c1-3-4-14-29-19-11-9-17(10-12-19)22(28)26-21-15-18(8-7-16(21)2)23-27-20-6-5-13-25-24(20)30-23/h5-13,15H,3-4,14H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYRHGVSELDWQAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(S3)N=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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